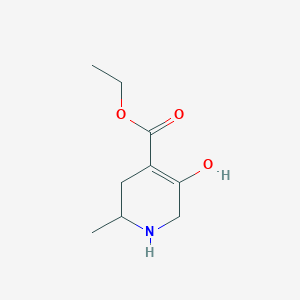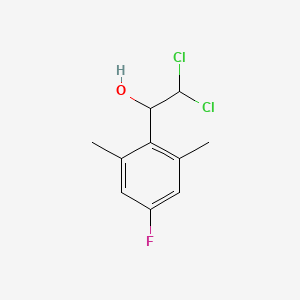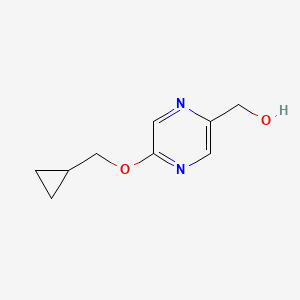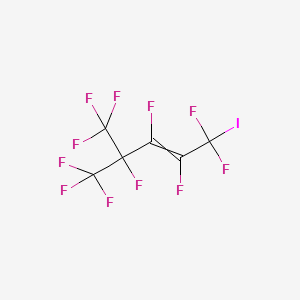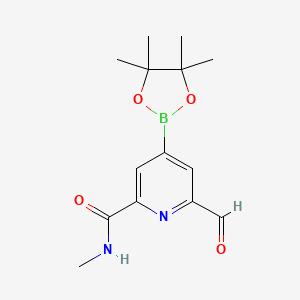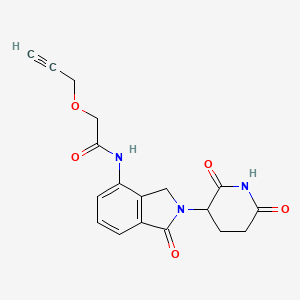
Lenalidomide-acetamido-O-propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-acetamido-O-propargyl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma and myelodysplastic syndromes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-acetamido-O-propargyl typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor. This precursor is then subjected to catalytic reduction using 10% palladium on carbon at 50-60 psi of hydrogen
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher efficiency and yield. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide-acetamido-O-propargyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions are used to introduce functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide with different functional groups, which can be further modified for specific applications .
Applications De Recherche Scientifique
Lenalidomide-acetamido-O-propargyl has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Used in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
Lenalidomide-acetamido-O-propargyl exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of target proteins, such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells . The compound also modulates the immune response by enhancing the production of interleukin-2 and interferon-gamma .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound from which lenalidomide is derived.
Pomalidomide: Another derivative with similar immunomodulatory properties.
CC-92480: A more potent derivative with higher efficacy in degrading target proteins.
Uniqueness
Lenalidomide-acetamido-O-propargyl is unique due to its specific modifications, which enhance its selectivity and potency in degrading target proteins. This makes it a valuable compound for targeted cancer therapies and other medical applications .
Propriétés
Formule moléculaire |
C18H17N3O5 |
|---|---|
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-prop-2-ynoxyacetamide |
InChI |
InChI=1S/C18H17N3O5/c1-2-8-26-10-16(23)19-13-5-3-4-11-12(13)9-21(18(11)25)14-6-7-15(22)20-17(14)24/h1,3-5,14H,6-10H2,(H,19,23)(H,20,22,24) |
Clé InChI |
MRRIBQZLOOMBLC-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B14773709.png)
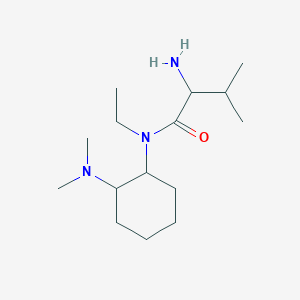
![N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B14773734.png)

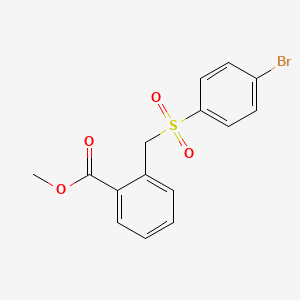
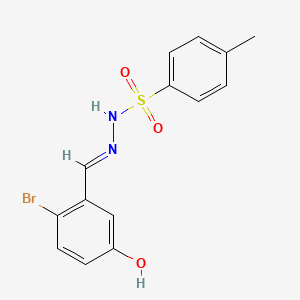
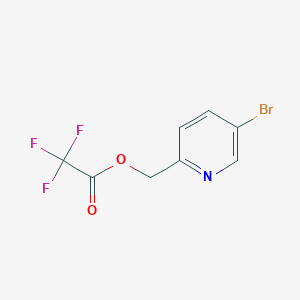
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
